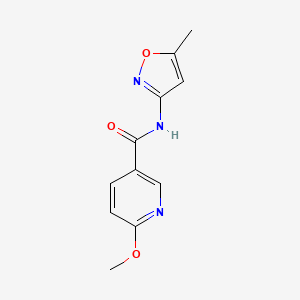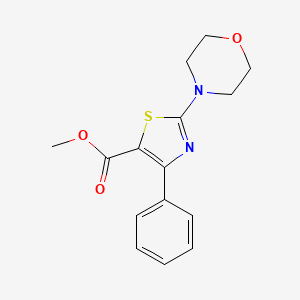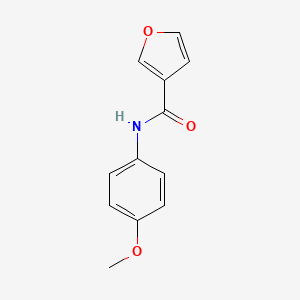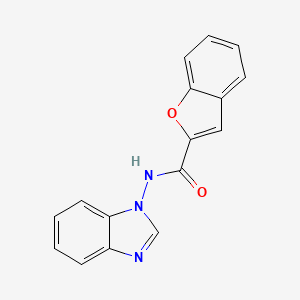
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide, also known as Mocetinostat, is a small-molecule inhibitor of histone deacetylases (HDACs). It is a potential drug candidate for the treatment of cancer and other diseases.
Mecanismo De Acción
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a selective inhibitor of HDACs. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene expression. By inhibiting HDACs, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide also induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Biochemical and Physiological Effects:
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been shown to have potent anti-cancer activity in preclinical studies. It has also been shown to have anti-inflammatory activity and to improve cognitive function in animal models of neurodegenerative diseases. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been well-tolerated in clinical trials, with the most common adverse events being fatigue, nausea, and vomiting.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a potent and selective inhibitor of HDACs, making it a valuable tool for studying the role of HDACs in gene regulation and disease. However, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is a relatively new compound, and its long-term safety and efficacy have yet to be fully established. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide is also a complex molecule, making its synthesis challenging and expensive.
Direcciones Futuras
There are several potential future directions for research on 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide. One direction is to further investigate its anti-cancer activity in clinical trials, particularly in combination with other anti-cancer drugs. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative diseases and autoimmune disorders. Finally, there is a need for further optimization of the synthesis method to improve yields and reduce costs.
Métodos De Síntesis
The synthesis of 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with 6-methoxy-3-pyridinecarboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with ammonia to yield 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide. The synthesis method has been optimized to produce high yields of pure 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide.
Aplicaciones Científicas De Investigación
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in preclinical studies, particularly in hematological malignancies such as lymphoma and leukemia. 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide works by inhibiting the activity of HDACs, which play a critical role in epigenetic regulation of gene expression. By inhibiting HDACs, 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Propiedades
IUPAC Name |
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-5-9(14-17-7)13-11(15)8-3-4-10(16-2)12-6-8/h3-6H,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSFPQGUGZCNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[benzenesulfonyl(methyl)amino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7480295.png)
![4-[3-(3,4-Dichloro-phenyl)-acryloylamino]-butyric acid methyl ester](/img/structure/B7480304.png)

![(2E,5E)-2-(3,3-dimethyl-2-oxobutylidene)-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B7480318.png)
![2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B7480320.png)

![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate](/img/structure/B7480329.png)

![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B7480342.png)
![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-methyl-3-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7480350.png)
![6-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one](/img/structure/B7480370.png)

![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)
